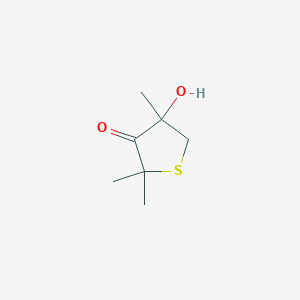
4-Hydroxy-2,2,4-trimethylthiolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,2,4-trimethylthiolan-3-one is an organic compound known for its unique structure and properties It belongs to the class of thiolanes, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2,4-trimethylthiolan-3-one typically involves the reaction of 2,2,4-trimethylthiolan-3-one with a hydroxylating agent. One common method is the hydroxylation of 2,2,4-trimethylthiolan-3-one using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,2,4-trimethylthiolan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4-Hydroxy-2,2,4-trimethylthiolan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,2,4-trimethylthiolan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The sulfur atom in the thiolane ring also plays a crucial role in its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,4-trimethylthiolan-3-one: Known for its unique structure and properties.
2-Hydroxy-2,4,4-trimethylthiolan-3-one: Similar structure but different hydroxyl group position.
4-Hydroxy-2,2,4-trimethylthiolan-3-thione: Contains a thione group instead of a ketone.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of both hydroxyl and sulfur-containing functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62615-67-2 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
4-hydroxy-2,2,4-trimethylthiolan-3-one |
InChI |
InChI=1S/C7H12O2S/c1-6(2)5(8)7(3,9)4-10-6/h9H,4H2,1-3H3 |
InChI Key |
TUXBQWVAKZTJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(CS1)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


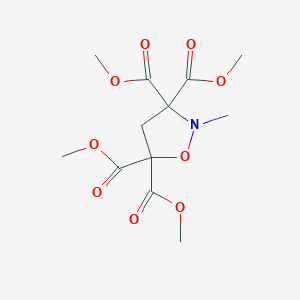
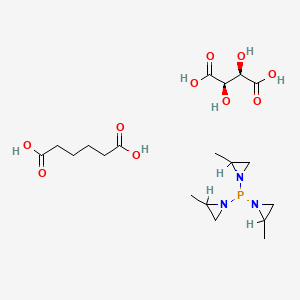
![5-(4-Methylphenyl)-2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14519129.png)
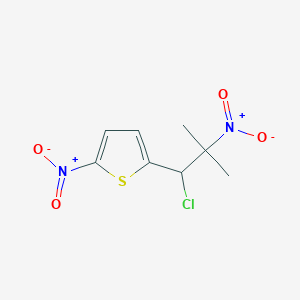
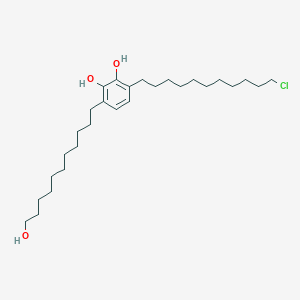
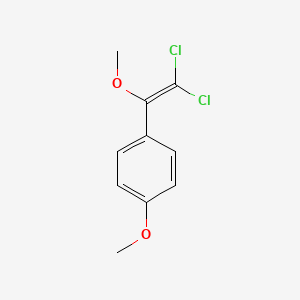
![2-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14519149.png)
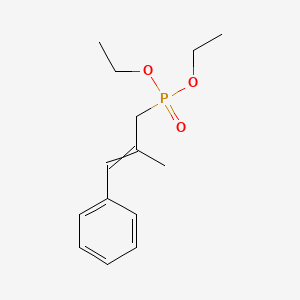

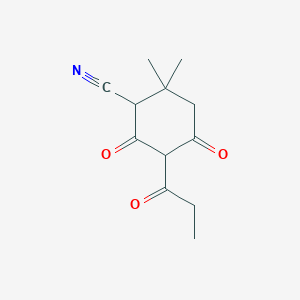
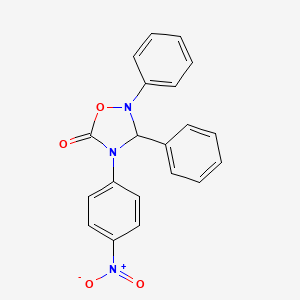
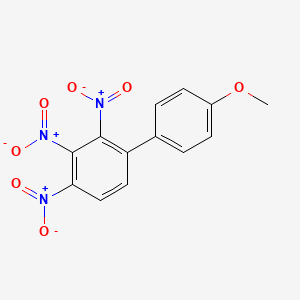
![5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid](/img/structure/B14519188.png)
![N-[4-(2-Aminoethyl)phenyl]nitramide](/img/structure/B14519191.png)
